
4-Chloro-5,8-dimethoxy-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,8-dimethoxy-3-methylquinoline is a quinoline derivative with the molecular formula C12H12ClNO2. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-dimethoxy-3-methylquinoline can be achieved through various synthetic routes. One common method involves the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. This process typically uses p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents, with BF3·OEt2 as a catalyst under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5,8-dimethoxy-3-methylquinoline can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at specific positions on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,8-dimethoxy-3-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5,8-dimethoxy-3-methylquinoline is not well-documented. quinoline derivatives often exert their effects by interacting with DNA, enzymes, or cellular receptors. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5,8-dimethoxy-4-methylquinoline: Similar in structure but with a different substitution pattern.
4-Chloro-8-methoxy-2-methylquinoline: Another quinoline derivative with different functional groups.
4-Chloro-7-methoxy-2-methylquinoline: Similar but with a different methoxy group position.
Uniqueness
4-Chloro-5,8-dimethoxy-3-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
58868-24-9 |
|---|---|
Molekularformel |
C12H12ClNO2 |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
4-chloro-5,8-dimethoxy-3-methylquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-14-12-9(16-3)5-4-8(15-2)10(12)11(7)13/h4-6H,1-3H3 |
InChI-Schlüssel |
VZEXPFCJNUJDPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2N=C1)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
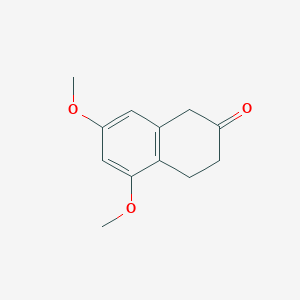
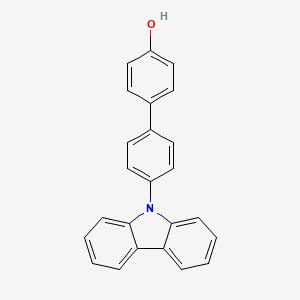

![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)
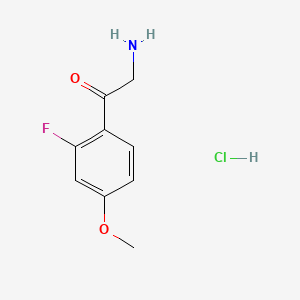
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)

![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
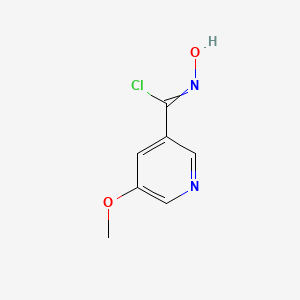
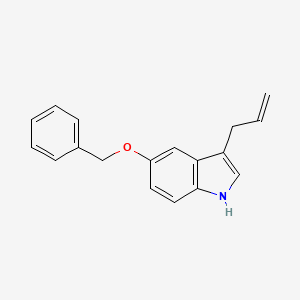

![N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
